2-(3,5-dimethylcyclohexyl)acetic acid
Overview
Description
2-(3,5-dimethylcyclohexyl)acetic acid is an organic compound with a cyclohexane ring substituted with two methyl groups at the 3 and 5 positions and an acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylcyclohexyl)acetic acid typically involves the alkylation of cyclohexane derivatives followed by carboxylation. One common method includes the Friedel-Crafts alkylation of cyclohexane with methyl groups, followed by oxidation to introduce the acetic acid functionality. The reaction conditions often involve the use of strong acids like hydrochloric acid or sulfuric acid as catalysts.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum on carbon are often used in hydrogenation steps, while carboxylation can be achieved using carbon dioxide under high pressure.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethylcyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of light or a catalyst.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Halogenated cyclohexane derivatives.
Scientific Research Applications
2-(3,5-dimethylcyclohexyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylcyclohexyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. Detailed studies on its molecular targets and pathways are essential to understand its full range of effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylacetic acid: Lacks the methyl groups at the 3 and 5 positions.
3,5-Dimethylcyclohexanol: Similar structure but with an alcohol group instead of an acetic acid group.
3,5-Dimethylcyclohexanone: Contains a ketone group instead of an acetic acid group.
Properties
Molecular Formula |
C10H18O2 |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-(3,5-dimethylcyclohexyl)acetic acid |
InChI |
InChI=1S/C10H18O2/c1-7-3-8(2)5-9(4-7)6-10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12) |
InChI Key |
SAPDLXARPDCUQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)CC(=O)O)C |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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